Cas no 179637-27-5 (2-{[(Benzyloxy)carbonyl]amino}-3-methylbenzoic acid)
![2-{[(Benzyloxy)carbonyl]amino}-3-methylbenzoic acid structure](https://www.kuujia.com/scimg/cas/179637-27-5x500.png)
2-{[(Benzyloxy)carbonyl]amino}-3-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL6929631
- EN300-3909960
- 2-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid
- 179637-27-5
- 2-{[(Benzyloxy)carbonyl]amino}-3-methylbenzoic acid
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- Inchi: 1S/C16H15NO4/c1-11-6-5-9-13(15(18)19)14(11)17-16(20)21-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
- InChI Key: WUJZXXCGBSZTPU-UHFFFAOYSA-N
- SMILES: O(C(NC1C(C(=O)O)=CC=CC=1C)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 285.10010796g/mol
- Monoisotopic Mass: 285.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 75.6Ų
2-{[(Benzyloxy)carbonyl]amino}-3-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3909960-0.1g |
2-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid |
179637-27-5 | 0.1g |
$339.0 | 2023-05-31 | ||
Enamine | EN300-3909960-0.25g |
2-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid |
179637-27-5 | 0.25g |
$354.0 | 2023-05-31 | ||
Enamine | EN300-3909960-1.0g |
2-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid |
179637-27-5 | 1g |
$385.0 | 2023-05-31 | ||
Enamine | EN300-3909960-5.0g |
2-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid |
179637-27-5 | 5g |
$1115.0 | 2023-05-31 | ||
Enamine | EN300-3909960-10.0g |
2-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid |
179637-27-5 | 10g |
$1654.0 | 2023-05-31 | ||
Enamine | EN300-3909960-0.5g |
2-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid |
179637-27-5 | 0.5g |
$370.0 | 2023-05-31 | ||
Enamine | EN300-3909960-0.05g |
2-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid |
179637-27-5 | 0.05g |
$323.0 | 2023-05-31 | ||
Enamine | EN300-3909960-2.5g |
2-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid |
179637-27-5 | 2.5g |
$754.0 | 2023-05-31 |
2-{[(Benzyloxy)carbonyl]amino}-3-methylbenzoic acid Related Literature
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
Additional information on 2-{[(Benzyloxy)carbonyl]amino}-3-methylbenzoic acid
Professional Introduction to 2-{[(Benzyloxy)carbonyl]amino}-3-methylbenzoic acid (CAS No. 179637-27-5)
2-{[(Benzyloxy)carbonyl]amino}-3-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 179637-27-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a benzyloxy carbonyl group and a methyl-substituted benzoic acid backbone, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The benzyloxy moiety in the molecular structure of 2-{[(Benzyloxy)carbonyl]amino}-3-methylbenzoic acid plays a crucial role in enhancing the stability and solubility of the compound, which is essential for its application in drug development. The benzyloxy carbonyl group is particularly notable for its ability to protect amino groups during synthetic processes, making it a widely used protecting group in peptide chemistry. This protective function is critical in ensuring the fidelity of peptide bond formation, which is a fundamental aspect of protein synthesis.
The presence of the amino group in the compound's structure also suggests potential applications in the development of novel pharmaceutical agents. Amino acids and their derivatives are well-documented for their role in modulating biological pathways, and compounds containing amino functionalities are frequently explored for their therapeutic potential. The combination of the benzyloxy carbonyl group and the amino group in 2-{[(Benzyloxy)carbonyl]amino}-3-methylbenzoic acid positions it as a versatile building block for constructing more complex molecules with targeted biological activities.
In recent years, there has been growing interest in the development of small-molecule inhibitors that can modulate enzyme activity and cellular processes. The structural features of 2-{[(Benzyloxy)carbonyl]amino}-3-methylbenzoic acid, particularly its benzyloxy carbonyl and methyl-substituted benzoic acid components, make it a promising candidate for such applications. For instance, the benzyloxy carbonyl group can be selectively removed under specific conditions to reveal an active amino group, which can then be further functionalized to create novel inhibitors.
The methyl substituent on the benzoic acid ring contributes to the compound's overall lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. These properties are critical considerations in drug design, as they determine how a drug behaves within the body and ultimately impact its efficacy and safety. By optimizing these structural features, researchers can develop compounds with improved pharmacokinetic profiles.
Recent studies have highlighted the importance of amino acid derivatives in addressing various therapeutic challenges. For example, modifications of natural amino acids have led to the discovery of new antibiotics, antiviral agents, and anticancer drugs. The versatility of 2-{[(Benzyloxy)carbonyl]amino}-3-methylbenzoic acid as a synthetic intermediate allows chemists to explore diverse structural modifications, enabling the creation of novel compounds with tailored biological activities.
The compound's potential applications extend beyond pharmaceuticals into other areas such as agrochemicals and material science. The unique combination of functional groups in its structure makes it a valuable precursor for synthesizing complex molecules with applications in crop protection and advanced materials. For instance, derivatives of this compound could be explored for their ability to interact with biological targets in plants, potentially leading to new strategies for enhancing crop yield and resistance to pests.
In conclusion, 2-{[(Benzyloxy)carbonyl]amino}-3-methylbenzoic acid (CAS No. 179637-27-5) is a multifunctional organic compound with significant potential in pharmaceutical research and development. Its structural features, including the benzyloxy carbonyl group and methyl-substituted benzoic acid moiety, make it a versatile intermediate for constructing bioactive molecules. The ongoing exploration of its applications in drug discovery, along with its potential uses in other scientific fields, underscores its importance as a valuable chemical entity.
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